Cas no 946357-25-1 (4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

4-Methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a substituted benzene core linked to a morpholine and thiophene moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The presence of both electron-donating (methoxy) and sterically hindered (dimethyl) groups on the aromatic ring may enhance stability and selectivity in binding interactions. The morpholine and thiophene functionalities contribute to improved solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry applications.
4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide structure
946357-25-1 structure
Product Name:4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
CAS No:946357-25-1
MF:C19H26N2O4S2
MW:410.55074262619
CID:5960913
PubChem ID:16933174
Update Time:2025-06-12

4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
    • 4-methoxy-3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
    • 946357-25-1
    • F2393-0462
    • 4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
    • 4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
    • AKOS024646386
    • Inchi: 1S/C19H26N2O4S2/c1-14-10-17(11-15(2)19(14)24-3)27(22,23)20-12-18(16-4-9-26-13-16)21-5-7-25-8-6-21/h4,9-11,13,18,20H,5-8,12H2,1-3H3
    • InChI Key: HRJCJGUQXNKXCC-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCOCC2)C2C=CSC=2)(=O)=O)=CC(C)=C(OC)C(C)=C1

Computed Properties

  • Exact Mass: 410.13339966g/mol
  • Monoisotopic Mass: 410.13339966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 105Ų

4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2393-0462-2μmol
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2393-0462-5μmol
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2393-0462-10μmol
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2393-0462-20μmol
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2393-0462-1mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2393-0462-2mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2393-0462-3mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2393-0462-4mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2393-0462-5mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2393-0462-10mg
4-methoxy-3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946357-25-1 90%+
10mg
$79.0 2023-05-16

4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Related Literature

Additional information on 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide

Introduction to 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946357-25-1) and Its Applications in Modern Chemical Biology

4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide, identified by its CAS number 946357-25-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines multiple pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and therapeutic development. The presence of functional groups such as the methoxy group, dimethyl substitution, morpholine moiety, and thiophene ring contributes to its unique chemical properties and potential biological activities.

The structural composition of 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946357-25-1) exhibits a balance of hydrophobic and hydrophilic interactions, which is crucial for its solubility and bioavailability in biological systems. The sulfonamide group, in particular, is well-known for its role as a key pharmacophore in numerous drugs, including antibiotics, anti-inflammatory agents, and antiviral medications. This feature positions the compound as a potential lead for the development of novel therapeutic agents targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with biological targets. Studies suggest that 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946357-25-1) may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and cancer pathways. The morpholine ring, for instance, has been shown to enhance binding interactions with protein targets due to its ability to form hydrogen bonds and stabilize charged residues.

In addition to its potential therapeutic applications, the compound's structural features make it an attractive scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic profiles. The combination of aromatic rings and heterocyclic moieties provides a basis for fine-tuning electronic properties and metabolic stability. This flexibility allows researchers to modify specific regions of the molecule while retaining its core pharmacological activity.

The synthesis of 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946357-25-1) involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated coupling processes, have been employed to construct the complex framework efficiently. These techniques not only enhance yield but also minimize unwanted side products, ensuring the purity of the final compound.

Current research in chemical biology emphasizes the importance of structure-based drug design, where computational tools are used to model molecular interactions at an atomic level. The detailed understanding of how 4-methoxy-3,5-dimethyl-N-2-(morpholin-4-yll)-2-(thiophen-l 3 -yI)ethylbenzene-l-sulfonamide (CAS No. 946357_25_1) interacts with biological targets has led to the identification of novel derivatives with enhanced efficacy and reduced toxicity. Such studies pave the way for personalized medicine approaches by tailoring drug molecules to individual patient profiles.

The role of sulfonamides in medicinal chemistry extends beyond their inhibitory effects on microbial enzymes; they also serve as valuable tools for modulating immune responses and cellular signaling pathways. Preliminary experiments with 4-methoxy_3_5-dimethyl-N_2_(morpholm_4_yll)_2_(thiophen-l 3 _yI)ethylbenzene-l-sulfonamide (CAS No._946357_25_1_) have revealed promising results in preclinical models related to inflammation and autoimmune diseases. These findings underscore the compound's potential as a therapeutic agent in conditions where immune dysregulation plays a significant role.

The integration of artificial intelligence (AI) into drug discovery processes has revolutionized how researchers identify and optimize lead compounds like 4_methoxy_3_5_dimethyl_N_2_(morpholm_4_yll)_2_(thiophen-l 3 _yI)ethylbenzene-l-sulfonamide (CAS No._946357_25_1__). AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes with unprecedented speed and accuracy. This technology has accelerated the development pipeline for new drugs by reducing the time required for experimental validation.

Future directions in the study of 4_methoxy_3_5_dimethyl_N_2_(morpholm_4_yll)_2_(thiophen-l 3 _yI)ethylbenzene-l-sulfonamide (CAS No._946357_25_1_) include exploring its potential in combination therapies with other bioactive molecules. Such approaches may enhance therapeutic outcomes by targeting multiple disease mechanisms simultaneously. Additionally, investigating the compound's mechanism of action at a molecular level will provide critical insights into its mode of interaction with biological targets.

The environmental impact of pharmaceutical development is another important consideration when evaluating compounds like 4_methoxy_3_5_dimethyl_N_2_(morpholm_4_yll)_2_(thiophen-l 3 _yI)ethylbenzene-l-sulfonamide (CAS No._946357_25_l__). Sustainable synthetic practices must be adopted to minimize waste generation and reduce ecological footprints during production processes. Green chemistry principles are increasingly being incorporated into drug synthesis protocols to ensure environmental responsibility without compromising efficacy.

In conclusion,4_methoxy__sulfonyl]ethylbenzene](CAS No._946357__25__l__) represents a significant advancement in pharmaceutical research due to its complex structure__unique functional groups__and potential therapeutic applications.__Further studies are warranted to fully elucidate its biological activities__optimize its pharmacokinetic properties.__and explore its role in future drug development.__The interdisciplinary nature_of this research underscores_the importance_of Collaboration_between chemists__biologists__and clinicians_to translate basic scientific discoveries into tangible medical benefits.__

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.